molecular formula C19H28N2O3 B4729837 1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B4729837
M. Wt: 332.4 g/mol
InChI Key: SIJTZNZJTQHLBT-UHFFFAOYSA-N
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Description

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxypropan-2-yl group: This step may involve alkylation reactions using methoxypropan-2-yl halides.

    Attachment of the phenylbutan-2-yl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for therapeutic properties such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which dictate its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives.

    N-phenylpyrrolidine-3-carboxamide: Similar structure but different substituents.

    1-(1-methoxypropan-2-yl)-5-oxo-pyrrolidine-3-carboxamide: Lacks the phenylbutan-2-yl group.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-14(9-10-16-7-5-4-6-8-16)20-19(23)17-11-18(22)21(12-17)15(2)13-24-3/h4-8,14-15,17H,9-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJTZNZJTQHLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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